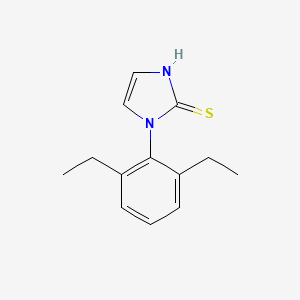

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol

Übersicht

Beschreibung

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a thiol group and a 2,6-diethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,6-diethylphenylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with formaldehyde to yield the desired imidazole derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Imidazole derivatives without the thiol group.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol. Research indicates that imidazole-based compounds can surpass traditional chemotherapeutics like cisplatin in efficacy against certain cancer cell lines. For instance, a related study demonstrated that imidazole complexes exhibited lower half-maximal inhibitory concentration (IC50) values against colorectal and breast cancer cell lines compared to cisplatin, suggesting a promising avenue for developing new cancer therapies .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through interactions with nuclear DNA and modulation of p53 pathways. This suggests that this compound may similarly influence apoptotic processes, potentially providing a basis for further pharmacological exploration .

Catalysis

Diels-Alder Reactions

this compound has been investigated for its role in catalyzing Diels-Alder reactions. A study demonstrated that Lewis acid-catalyzed reactions involving imidazole-2-thiones yielded significant cycloadducts when subjected to optimized conditions. The electron density of the imidazole core was found to influence the reaction outcomes, indicating that substituents on the phenyl ring can modulate reactivity and product formation .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| BF3·Et2O at 90°C for 5 min | 57-85 | Optimal for spiro-compounds |

| Microwave irradiation | Varied | Enhances reaction rates |

This catalytic utility positions this compound as a valuable reagent in synthetic organic chemistry.

Material Science

Applications in Nanotechnology

The compound has potential applications in nanotechnology due to its ability to form stable complexes with metals and metal alloys. Research into mesoporous materials has indicated that imidazole derivatives can enhance the stability and functionality of nanomaterials, making them suitable for various applications, including drug delivery systems and sensors .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study explored the efficacy of an imidazole complex similar to this compound against multiple cancer cell lines. The results indicated significant cytotoxicity at lower concentrations compared to traditional chemotherapeutics. This study emphasizes the potential for developing new treatment modalities based on this compound's structure.

Case Study 2: Catalytic Performance

In a comparative analysis of various imidazole derivatives in Diels-Alder reactions, it was found that those with electron-withdrawing groups on the phenyl ring exhibited enhanced reactivity. This study provides insight into how structural modifications can optimize catalytic performance in synthetic applications involving this compound.

Wirkmechanismus

The mechanism of action of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The imidazole ring can also interact with metal ions or other functional groups, affecting the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol

- 1-(2,6-diethylphenyl)-1H-imidazole-2-selenol

- 1-(2,6-diethylphenyl)-1H-imidazole-2-amine

Uniqueness

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the thiol group and the 2,6-diethylphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.

Biologische Aktivität

1-(2,6-Diethylphenyl)-1H-imidazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound features a thiol group that contributes to its reactivity and biological activity. The compound's structure includes a diethyl substitution on the phenyl ring, which enhances its lipophilicity and may influence its interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacteria and fungi, suggesting their potential as therapeutic agents in treating infections.

Cholinesterase Inhibition

One of the prominent biological activities of this compound is its ability to inhibit cholinesterases. This action is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. Studies utilizing enzyme inhibition assays have demonstrated that this compound interacts effectively with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially enhancing cognitive function by increasing acetylcholine levels in the brain.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for cellular protection against oxidative stress. This activity may contribute to its neuroprotective effects and overall health benefits.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for cholinesterases and other target enzymes involved in metabolic processes.

- Metal Coordination : The imidazole ring can coordinate with metal ions, affecting metalloproteins and metalloenzymes that play critical roles in various biological functions.

Case Studies

A study published in Medicinal Chemistry highlighted the compound's efficacy against cholinesterases. The findings indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting a dose-dependent response . Another investigation into its antimicrobial properties revealed that this compound displayed effective inhibition against several bacterial strains, underscoring its potential as an antibacterial agent.

Comparative Analysis

To better understand the biological activity of this compound relative to other imidazole derivatives, a comparative analysis is presented below:

| Compound Name | Cholinesterase Inhibition | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl) | Moderate | High | Moderate |

| 1-(4-Methylphenyl)-1H-imidazole-2-thiol | Low | Moderate | Low |

Eigenschaften

IUPAC Name |

3-(2,6-diethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVAHHHCJOGSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075213 | |

| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-34-3 | |

| Record name | Imidazole-2-thiol, 1-(2,6-diethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.